molecular formula C24H20Cl2N2O2S B2541623 5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide CAS No. 862806-62-0

5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide

Cat. No.: B2541623
CAS No.: 862806-62-0
M. Wt: 471.4
InChI Key: KZVIZODFLCSOKY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
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Scientific Research Applications

Structure-Affinity Relationship Study

Research has explored derivatives similar to "5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide" for their high affinity and selectivity towards dopamine D(4) receptors. Structural modifications have been analyzed to understand their impact on receptor affinity, indicating the significance of the chemical structure in determining its biological activity (Perrone et al., 2000).

Pharmacological Evaluation of Analogues

Another study focused on synthesizing and evaluating a new series of derivatives for their anticonvulsant activities, targeting benzodiazepine receptors. These compounds, including ones structurally related to "this compound," were assessed for their potential in treating convulsions, demonstrating the chemical's versatility in medicinal chemistry (Faizi et al., 2017).

Chemical and Physical Properties Analysis

The molecular properties of compounds similar to "this compound," such as their molar refraction and polarizability, have been investigated to understand their interaction with biological systems. These studies provide insights into how such compounds interact at the molecular level, contributing to their pharmacological profiles (Sawale et al., 2016).

EGFR Inhibition for Anti-Cancer Properties

Benzimidazole derivatives, structurally related to the compound , have been studied for their EGFR inhibition capabilities, showcasing potential anti-cancer properties. These findings highlight the compound's relevance in developing new cancer therapies by targeting specific receptors (Karayel, 2021).

Properties

IUPAC Name

5-chloro-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2S/c1-30-21-11-10-17(26)14-19(21)24(29)27-12-13-31-23-18-4-2-3-5-20(18)28-22(23)15-6-8-16(25)9-7-15/h2-11,14,28H,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVIZODFLCSOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.